2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

Conformational constraint GPCR ligand design Scaffold rigidity

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide (CAS 1009416-06-1) is a saturated bicyclic decahydroquinoxaline derivative bearing an N-o-tolyl acetamide side chain. The compound belongs to a class of quinoxaline-based small molecules that have been explored as conformationally constrained scaffolds for G-protein-coupled receptor (GPCR) ligands, particularly κ-opioid receptor (KOR) agonists.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B11579507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2
InChIInChI=1S/C17H23N3O2/c1-11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-14-9-5-4-8-13(14)18-15/h2-3,6-7,13-15,18H,4-5,8-10H2,1H3,(H,19,21)(H,20,22)
InChIKeyWUQKUDDPOSWVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide: Structural and Pharmacophoric Baseline


2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide (CAS 1009416-06-1) is a saturated bicyclic decahydroquinoxaline derivative bearing an N-o-tolyl acetamide side chain. The compound belongs to a class of quinoxaline-based small molecules that have been explored as conformationally constrained scaffolds for G-protein-coupled receptor (GPCR) ligands, particularly κ-opioid receptor (KOR) agonists [1]. Its molecular formula is C₁₇H₂₃N₃O₂ with a molecular weight of 301.4 g/mol . The fully saturated decahydroquinoxaline core distinguishes it from partially unsaturated tetrahydroquinoxaline analogs, imposing a more rigid, three-dimensional pharmacophore geometry.

Why 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among quinoxaline-acetamide derivatives is precluded by three key structural variables: (1) the saturation state of the quinoxaline ring (decahydro vs. tetrahydro), which controls conformational rigidity and three-dimensional shape [1]; (2) the positional isomerism of the tolyl substituent (ortho- vs. meta-tolyl), which alters the spatial orientation of the aryl ring and can shift binding affinity by orders of magnitude ; and (3) the stereochemistry at the decahydroquinoxaline ring junction, which is known to be critical for receptor selectivity in this scaffold class [1]. These factors combine to produce distinct off-rate, selectivity, and physicochemical profiles even among compounds with identical molecular formulas.

Quantitative Differentiation Evidence for 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide vs. Closest Analogs


Decahydro vs. Tetrahydro Core Saturation: Structural Rigidity Differentiator

The fully saturated decahydroquinoxaline core of the target compound provides a conformationally rigid scaffold with limited rotational degrees of freedom compared to the partially unsaturated tetrahydroquinoxaline analog (CAS 317814-58-7). In the decahydroquinoxaline series, the trans-fused bicyclic system restricts the relative orientation of the acetamide side chain and the basic amine, which is a critical pharmacophoric element for κ-opioid receptor recognition [1]. The tetrahydro analog retains a planar aromatic ring element that introduces additional conformational flexibility and alters π-stacking interactions.

Conformational constraint GPCR ligand design Scaffold rigidity

Ortho-Tolyl vs. Meta-Tolyl Positional Isomerism: Altered Spatial Pharmacophore

The target compound bears an N-o-tolyl (ortho-methylphenyl) substituent, whereas the closest commercially indexed analog is the N-m-tolyl isomer (CAS 1008632-85-6). In structurally related decahydroquinoxaline KOR agonists, the substitution pattern on the arylacetamide moiety profoundly affects receptor affinity; for example, moving a methyl group from the para to the meta position altered KOR Kᵢ by >10-fold in a closely related series [1]. While direct binding data for these exact compounds are not publicly available, the ortho-methyl group is expected to constrain the aryl ring torsion angle differently than the meta-methyl group, potentially influencing target engagement.

Positional isomer Aryl orientation Structure-activity relationship

Decahydroquinoxaline Scaffold: Validated κ-Opioid Receptor Pharmacophore with Nanomolar Affinity

The decahydroquinoxaline scaffold has been validated as a potent and selective κ-opioid receptor (KOR) agonist pharmacophore. In the published series, enantiomerically pure decahydroquinoxalines with arylacetamide side chains (structurally analogous to the target compound) achieved KOR Kᵢ values ranging from 0.63 nM to single-digit nanomolar, with >100-fold selectivity over μ, δ, σ₁, and σ₂ receptors [1]. These compounds demonstrated full KOR agonism in [³⁵S]GTPγS functional assays (EC₅₀ values of 1.8–50 nM) and dose-dependent anti-inflammatory efficacy in mouse dermatitis models after topical application [1].

κ-Opioid receptor GPCR selectivity Anti-inflammatory

Recommended Procurement and Research Application Scenarios for 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide


Structure-Activity Relationship (SAR) Exploration of κ-Opioid Receptor Agonists

The compound serves as a positional isomer probe within decahydroquinoxaline-based KOR agonist programs. Its ortho-tolyl substitution complements existing para- and meta-substituted analogs, enabling systematic mapping of aryl-binding pocket tolerance. Published decahydroquinoxaline leads achieve sub-nanomolar KOR Kᵢ values and >100-fold selectivity, providing a quantitative benchmark for evaluating the impact of ortho-substitution [1].

Conformational Rigidity and Selectivity Profiling Studies

The fully saturated decahydroquinoxaline core offers a conformationally constrained alternative to the more planar tetrahydroquinoxaline analogs (e.g., CAS 317814-58-7). This rigidity is associated with enhanced receptor subtype selectivity in published decahydroquinoxaline series (selectivity >100× over μ, δ, σ₁, σ₂) [1], making the compound valuable for off-target selectivity panel screening in GPCR drug discovery.

Peripherally Restricted KOR Agonist Development

Decahydroquinoxaline-based KOR agonists have demonstrated peripheral restriction and topical anti-inflammatory efficacy in mouse dermatitis models without CNS-mediated side effects [1]. The target compound, as an uncharacterized analog with a distinct aryl substitution pattern, may offer differentiated physicochemical properties (logD, plasma protein binding) relevant to peripheral restriction optimization.

Quote Request

Request a Quote for 2-(3-Oxo-decahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.